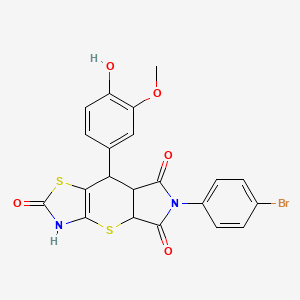![molecular formula C10H10N2O2 B15174560 2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid](/img/structure/B15174560.png)
2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid typically involves the cycloaddition of pyridine N-imine with alkynes, followed by condensation with hydrazine . This method provides a concise route to the desired compound with good yields. The reaction conditions often include the use of catalysts such as iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O) to enhance the reactivity of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high quality for various applications.
化学反応の分析
Types of Reactions
2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives. Substitution reactions can result in a variety of substituted pyrazolo[1,5-a]pyridine derivatives.
科学的研究の応用
2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a potential bioactive molecule.
作用機序
The mechanism of action of 2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes .
類似化合物との比較
Similar Compounds
3-(3-Pyridyl)propanoic acid: Similar in structure but lacks the pyrazolo[1,5-a]pyridine core.
2-Pyridinepropanoic acid: Another related compound with a pyridine ring but without the fused pyrazole ring.
Pyrazolo[1,5-a]pyrimidines: Compounds with a similar pyrazolo[1,5-a] core but fused with a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both pyrazole and pyridine rings in a fused system enhances its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
2-pyrazolo[1,5-a]pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C10H10N2O2/c1-7(10(13)14)8-6-11-12-5-3-2-4-9(8)12/h2-7H,1H3,(H,13,14) |
InChIキー |
AETMHPVBRZPYSL-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C2C=CC=CN2N=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B15174481.png)
![2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol](/img/structure/B15174484.png)
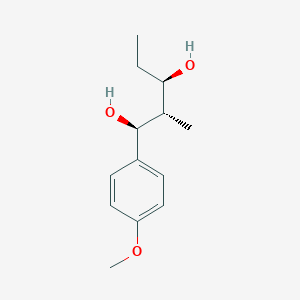
![N-[(2-Bromophenyl)methyl]pent-4-ynamide](/img/structure/B15174488.png)
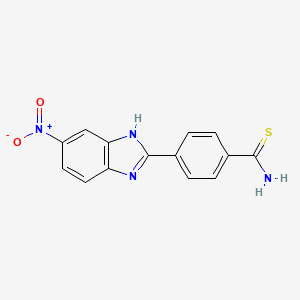
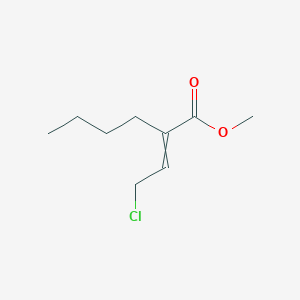
![Methyl 3-[({5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}carbonyl)amino]benzoate](/img/structure/B15174518.png)
![2-[4-(1,3,4-oxadiazol-2-yl)phenyl]-1H-benzimidazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15174520.png)
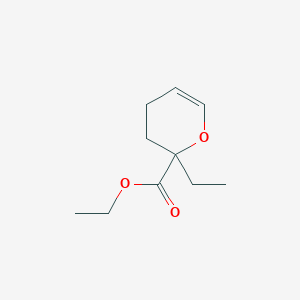
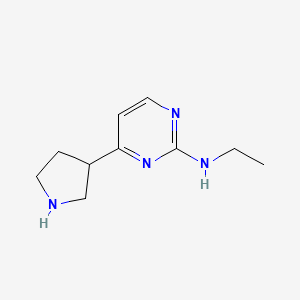
![N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide](/img/structure/B15174534.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carbaldehyde](/img/structure/B15174537.png)
